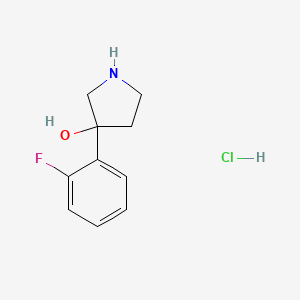

3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H13ClFNO and a molecular weight of 217.67 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidin-3-ol moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily recognized for its role as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact effectively with biological targets, making it a valuable component in drug development.

Case Studies in Medicinal Chemistry

- Neurological Disorders : Research indicates that this compound may enhance the efficacy of drugs aimed at treating conditions such as depression and anxiety by modulating neurotransmitter systems. For instance, studies have shown that derivatives of this compound exhibit potential antidepressant effects by acting on serotonin and norepinephrine pathways .

- Obesity Management : As a beta-3 adrenergic receptor agonist, 3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride has been evaluated for its ability to promote lipolysis and thermogenesis in adipose tissue, suggesting its application in metabolic disorder treatments.

Biological Studies

In biological research, this compound is utilized to study receptor interactions and the mechanisms of action for various neurotransmitters. Its ability to influence biological pathways makes it a crucial element in understanding complex biochemical processes.

- Anticonvulsant Effects : In preclinical models, compounds similar to this compound have demonstrated significant anticonvulsant properties, reducing seizure frequency in induced models.

- Analgesic Properties : The compound has also been assessed for its analgesic effects using pain models like the hot plate test, showing promise for pain management applications.

Chemical Research

The compound serves as an important intermediate in various chemical reactions, facilitating the exploration of new synthetic pathways and reaction mechanisms. Its unique properties allow researchers to develop novel compounds with enhanced functionalities.

Synthesis Applications

- Researchers utilize this compound to synthesize fluorinated derivatives that exhibit improved pharmacological properties such as increased metabolic stability and binding affinity due to the presence of fluorine .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its unique chemical characteristics enable the creation of materials with specific properties tailored for particular applications.

Analytical Chemistry

The compound is employed in analytical methods to detect and quantify specific biological markers, enhancing diagnostic accuracy in medical testing. Its capability to interact with various biological systems makes it a useful tool for researchers in clinical settings.

| Application | Findings |

|---|---|

| Neurological Disorders | Potential antidepressant effects |

| Obesity Management | Promotes lipolysis via beta-3 adrenergic receptors |

| Anticonvulsant Activity | Significant reduction in seizure frequency |

| Analgesic Effects | Demonstrated efficacy in pain models |

Table 2: Synthesis Applications

| Compound Type | Description |

|---|---|

| Fluorinated Derivatives | Enhanced pharmacological properties |

| Advanced Materials | Development of tailored polymers |

| Diagnostic Tools | Improved accuracy in detecting biomarkers |

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simple cyclic amine with similar structural features.

Fluorophenyl derivatives: Compounds with a fluorophenyl group attached to different functional groups.

Pyrrolidin-3-ol derivatives: Compounds with modifications at the pyrrolidin-3-ol moiety.

Uniqueness

3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride is unique due to the combination of the fluorophenyl group and the pyrrolidin-3-ol moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a fluorophenyl substituent. Its chemical formula is C10H12ClFNO, and it has been studied for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine atom in the phenyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, contributing to its potential use in neurological disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use as an antibacterial agent. |

| Antitumor | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation. |

| Neuroprotective | Potential modulation of neurotransmitter systems may offer protective effects in neurodegenerative diseases. |

Research Findings

Recent studies have investigated the compound's efficacy in various biological assays:

-

Antimicrobial Activity :

- In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Specific studies highlighted its effectiveness against strains like Staphylococcus aureus and Escherichia coli.

- Antitumor Activity :

- Neuroprotective Effects :

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Study on Antibacterial Properties :

A study published in MDPI evaluated the antibacterial efficacy against multiple strains, finding that the compound significantly inhibited bacterial growth at low concentrations . -

Cytotoxicity Assay :

Another research article focused on the cytotoxic effects on cancer cell lines, demonstrating that treatment with the compound resulted in reduced cell viability and increased apoptosis markers .

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBSBIFXHWSYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.